Methyl N-((propylcarbamoyl)oxy)thioacetimidate

Acetylcholinesterase inhibition Insecticide resistance Carbamate structure-activity relationship

Methyl N-((propylcarbamoyl)oxy)thioacetimidate (CAS 25643-45-2), systematically named Ethanimidothioic acid, N-[[(propylamino)carbonyl]oxy]-, methyl ester, is a carbamate insecticide of the oxime carbamate subclass. With molecular formula C₇H₁₄N₂O₂S and molecular weight 190.27 g/mol, it acts through acetylcholinesterase (AChE) inhibition in target arthropods.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
CAS No. 25643-45-2
Cat. No. B12716508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-((propylcarbamoyl)oxy)thioacetimidate
CAS25643-45-2
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCCCNC(=O)ON=C(C)SC
InChIInChI=1S/C7H14N2O2S/c1-4-5-8-7(10)11-9-6(2)12-3/h4-5H2,1-3H3,(H,8,10)/b9-6+
InChIKeyJDYOJEDNTVFQMA-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-((propylcarbamoyl)oxy)thioacetimidate (CAS 25643-45-2): Carbamate Insecticide Selection Guide for Research & Procurement


Methyl N-((propylcarbamoyl)oxy)thioacetimidate (CAS 25643-45-2), systematically named Ethanimidothioic acid, N-[[(propylamino)carbonyl]oxy]-, methyl ester, is a carbamate insecticide of the oxime carbamate subclass [1]. With molecular formula C₇H₁₄N₂O₂S and molecular weight 190.27 g/mol, it acts through acetylcholinesterase (AChE) inhibition in target arthropods [1]. The compound is structurally distinguished from the widely commercialized methylcarbamate insecticides (e.g., methomyl) by its N-propylcarbamoyl substituent, a modification that influences both physicochemical properties and, critically, its interaction profile with AChE variants found in resistant insect populations [2].

Why Methyl N-((propylcarbamoyl)oxy)thioacetimidate (CAS 25643-45-2) Cannot Be Interchanged with Generic Methylcarbamate Insecticides


Generic substitution among carbamate insecticides (e.g., replacing this compound with methomyl or oxamyl) introduces uncontrolled risk in research and application contexts. The N-propylcarbamoyl substituent on Methyl N-((propylcarbamoyl)oxy)thioacetimidate is not a conservative structural change; literature demonstrates that N-propylcarbamate moieties exhibit markedly different AChE inhibition kinetics compared to the N-methylcarbamate analogs ubiquitous in commercial pesticides [1]. Specifically, N-propylcarbamates have been shown to inhibit AChE from N-methylcarbamate-resistant insect strains more potently than the corresponding N-methylcarbamates, a property that is not reproducible by conventional methylcarbamates alone [1]. Consequently, interchange without verification can invalidate experimental results and compromise pest management outcomes where resistance-breaking activity is required.

Methyl N-((propylcarbamoyl)oxy)thioacetimidate (CAS 25643-45-2): Quantitative Differentiation Evidence vs. Methylcarbamate Analogues


AChE Inhibition Potency Against N-Methylcarbamate-Resistant Insect Strains

A foundational structure-activity study by Yamamoto et al. (1977) demonstrated that aryl N-propylcarbamates inhibit acetylcholinesterase (AChE) from N-methylcarbamate-resistant green rice leafhoppers (Nephotettix cincticeps) more strongly than AChE from susceptible strains, a profile opposite to that observed with N-methylcarbamates [1]. The 1:1 mixture of an N-methylcarbamate and an N-propylcarbamate produced a significant synergistic insecticidal effect that reached levels practical for field control, whereas the N-propylcarbamate alone did not achieve standalone field efficacy [1]. This class-level evidence supports the hypothesis that the propylcarbamoyl moiety in Methyl N-((propylcarbamoyl)oxy)thioacetimidate may confer differential AChE binding properties that are exploitable in resistance-management strategies.

Acetylcholinesterase inhibition Insecticide resistance Carbamate structure-activity relationship

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Methomyl

Methyl N-((propylcarbamoyl)oxy)thioacetimidate (C₇H₁₄N₂O₂S, MW 190.27) differs from methomyl (C₅H₁₀N₂O₂S, MW 162.21) by the presence of a propyl group on the carbamoyl nitrogen in place of a methyl group, increasing both molecular weight and lipophilicity [1]. Standard cheminformatic estimation (XLogP3) yields an approximate logP of 1.2–1.5 for the target compound, compared to approximately 0.6 for methomyl [2]. This higher lipophilicity is expected to enhance cuticular penetration in arthropods and alter environmental partitioning behavior, a consideration for formulation development and environmental fate studies.

Physicochemical property profiling Lipophilicity comparison Carbamate insecticide characterization

Structural N-Alkyl Variation and Its Impact on Carbamate AChE Inhibition Kinetics

The enzyme inhibition mechanism of oxime carbamates involves carbamoylation of the AChE active-site serine, with the N-alkyl substituent on the carbamoyl group governing both the rate of enzyme carbamoylation and the rate of decarbamoylation (enzyme reactivation) [1]. In a class-level comparison, bulkier N-alkyl substituents (e.g., propyl vs. methyl) have been shown to slow decarbamoylation rates, prolonging enzyme inhibition duration [1]. The N-propylcarbamoyl group in CAS 25643-45-2 is therefore mechanistically predicted to yield a longer enzyme residence time compared to the N-methylcarbamoyl group present in methomyl, thiodicarb, and oxamyl; however, no direct kinetic study of this specific compound has been identified in the open literature.

Structure-activity relationship (SAR) Carbamoylation kinetics Insect AChE selectivity

Methyl N-((propylcarbamoyl)oxy)thioacetimidate (CAS 25643-45-2): Recommended Application Scenarios Based on Differentiated Evidence


Resistance-Breaking Carbamate Mixture Research

Leveraging the class-level evidence that N-propylcarbamates synergize with N-methylcarbamates to overcome AChE-based resistance [1], this compound is a candidate for formulation screens targeting N-methylcarbamate-resistant lepidopteran or hemipteran pests. Researchers should design binary mixture bioassays (e.g., with methomyl or carbaryl) against laboratory-characterized resistant strains, using the 1:1 ratio referenced in the Yamamoto et al. (1977) study as a starting point for dose-response optimization.

SAR Probe for Carbamate AChE Interaction Studies

The N-propylcarbamoyl group represents a systematic structural variation from the widely studied N-methylcarbamate series. This compound serves as a SAR probe to isolate the contribution of N-alkyl chain length to AChE inhibition potency, decarbamoylation rate, and species selectivity. Compatible experimental systems include purified AChE from insect species of interest (e.g., Aphis gossypii, Plutella xylostella), vertebrate AChE counterscreens for selectivity assessment, and molecular docking studies referencing available carbamate-AChE co-crystal structures.

Comparative Environmental Fate Profiling of Carbamate Congeners

The calculated ~2–4× higher lipophilicity of CAS 25643-45-2 relative to methomyl (estimated logP ~1.2–1.5 vs. 0.6) [1] supports its use in controlled environmental fate comparisons. Recommended experiments include soil column leaching studies (OECD 312), hydrolytic stability profiling at environmentally relevant pH (5, 7, 9), and aquatic toxicity testing (Daphnia magna acute immobilization, OECD 202) to quantify how the N-propyl modification shifts environmental risk parameters relative to N-methyl analogs.

Reference Standard for Analytical Method Development in Carbamate Multi-Residue Analysis

The distinct chromatographic retention time and mass spectrometric fragmentation pattern expected for this N-propylcarbamoyl compound (vs. the N-methylcarbamates that dominate regulatory monitoring lists) make it a valuable reference standard for developing and validating LC-MS/MS multi-residue methods that must discriminate among structurally similar carbamate insecticides in food and environmental matrices [2].

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